3-Methoxythioanisole

purity quality control pharmaceutical intermediate

3-Methoxythioanisole (1-methoxy-3-(methylsulfanyl)benzene) is a meta-substituted aromatic thioether with the molecular formula C₈H₁₀OS (MW 154.23 g/mol). At ambient temperature it is a colorless to light yellow clear liquid with a density of 1.12 g/mL and a boiling point of 127 °C at 18 mmHg.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 2388-74-1
Cat. No. B1584458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxythioanisole
CAS2388-74-1
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)SC
InChIInChI=1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
InChIKeyIWVQVOXDIOKVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxythioanisole (CAS 2388-74-1) Procurement Baseline: A Meta-Substituted Aromatic Thioether Building Block


3-Methoxythioanisole (1-methoxy-3-(methylsulfanyl)benzene) is a meta-substituted aromatic thioether with the molecular formula C₈H₁₀OS (MW 154.23 g/mol) . At ambient temperature it is a colorless to light yellow clear liquid with a density of 1.12 g/mL and a boiling point of 127 °C at 18 mmHg . The meta-arrangement of the methoxy (–OCH₃) and methylthio (–SCH₃) groups imparts a distinctive electronic and steric profile that differentiates it from its ortho- and para-isomers [1]. Commercially, the compound is offered at purities ranging from 98 % (GC) to 99.82 % and serves primarily as a synthetic intermediate in pharmaceutical, agrochemical, and fragrance research .

Why 3-Methoxythioanisole Cannot Be Swapped with Its Ortho- or Para-Isomers Without Experimental Re-Validation


Although 2-, 3-, and 4-methoxythioanisole share the same molecular formula and weight, the position of the methoxy and methylthio substituents on the aromatic ring governs regioselectivity in electrophilic aromatic substitution, oxidation kinetics, and intermolecular interactions [1]. In strong acid media, the ortho-isomer undergoes ring protonation whereas the meta- and para-isomers protonate exclusively at sulfur, leading to divergent reaction pathways [2]. The meta-isomer also exhibits a distinct log P (2.42 vs. 2.45 for the para-isomer), a lower flash point (93 °C vs. 108 °C), and a higher refractive index, all of which affect solvent partitioning, safe-handling protocols, and downstream purification . These quantifiable differences mean that replacing the meta-isomer with an ortho- or para-analog without re-optimizing reaction conditions risks altered selectivity, yield loss, and unexpected safety incidents [1][2].

Quantitative Differentiation Evidence for 3-Methoxythioanisole vs. 2- and 4-Methoxythioanisole


Commercial Purity: 3-Methoxythioanisole Reaches 99.82 % vs. 98 % for the 4-Isomer

3-Methoxythioanisole is commercially available at 99.82 % purity (Chemscene, Lot Le0928101394) , whereas the highest routinely catalogued purity for 4-methoxythioanisole is 98.0 % (GC) from major suppliers such as TCI and Sigma-Aldrich . The 1.82 percentage-point purity advantage reduces the burden of impurities in multi-step syntheses where trace contaminants can poison catalysts or generate difficult-to-remove by-products .

purity quality control pharmaceutical intermediate

Flash Point Differential: 3-Methoxythioanisole (93 °C) vs. 4-Methoxythioanisole (108 °C)

The flash point of 3-methoxythioanisole is reported as 93 °C , whereas the 4-isomer exhibits a flash point of 108 °C (closed cup) . The 15 °C lower flash point of the meta-isomer places it in a more flammable hazard category under GHS classification, directly impacting storage requirements, transport regulations, and the engineering controls needed for kilogram-scale reactions .

safety flash point process scale-up

Lipophilicity Tuning: Log P of 3-Methoxythioanisole (2.42) vs. 4-Methoxythioanisole (2.45)

The experimental/log-calculated log P of 3-methoxythioanisole is 2.42 , whereas the para-isomer has a calculated log P of 2.45 [1]. Although the absolute difference is small (Δ = 0.03), in medicinal chemistry campaigns where lipophilic ligand efficiency (LLE) or log D is tightly optimized, this shift can translate into a measurable difference in metabolic stability or off-target binding [2].

logP lipophilicity ADME partition coefficient

Refractive Index as an In-Process Identity Check: 3-Isomer (1.5820–1.5860) vs. 4-Isomer (1.5785–1.5805)

The refractive index (n²⁰/D) of 3-methoxythioanisole spans 1.5820–1.5860 , while the 4-isomer falls in the range 1.5785–1.5805 . The non-overlapping ranges (minimum gap ≈ 0.0015 units) allow a simple refractometer reading to distinguish the meta-isomer from the para-isomer at receiving or during in-process control, providing a rapid, low-cost identity test without resorting to GC or NMR .

refractive index quality control in-process control IPC

Regioselective Cleavage Chemistry: Meta-Isomer Affords Methoxythiophenol Selectively with Sodium/HMPA

In the landmark study by Testaferri et al. (Tetrahedron 1982), 3-methoxythioanisole treated with sodium metal in hexamethylphosphoramide (HMPA) underwent selective carbon–sulfur bond cleavage to give 3-methoxythiophenol, whereas treatment with sodium isopropanethiolate selectively cleaved the carbon–oxygen bond to yield 3-thiomethoxyphenol [1]. This orthogonal reactivity is a direct consequence of the meta-substitution pattern; the ortho- and para-isomers exhibit different cleavage ratios under identical conditions [1].

C–S cleavage chemoselectivity methoxythiophenol synthetic utility

Metal-Free Synthetic Accessibility from 3-(Methylthio)phenol vs. Thiol-Based Routes for Other Isomers

3-Methoxythioanisole can be prepared by alkylation of 3-(methylthio)phenol with methyl iodide in acetonitrile using K₂CO₃ as base, a metal-free protocol . In contrast, the most common route to 2-methoxythioanisole starts from 2-methoxybenzenethiol, which is typically accessed via metal-catalyzed coupling or reduction of sulfonyl chlorides, introducing metal residues that must be removed for pharmaceutical applications .

synthesis metal-free 3-(methylthio)phenol green chemistry

Optimal Application Scenarios for 3-Methoxythioanisole Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Supply Where High Purity (≥99.5 %) Is Specified

When a medicinal chemistry or process chemistry group requires a methoxythioanisole building block with purity exceeding 99 %, the 3-isomer sourced from suppliers offering 99.82 % material (Chemscene) becomes the default choice over the 4-isomer capped at 98 % . This scenario is common in late-stage preclinical candidate synthesis, where even sub-percent impurities can interfere with biological assay interpretation or crystallization behavior.

Gradient-Based Purification or Distillation Where Boiling-Point Differences Are Exploited

The boiling point of 3-methoxythioanisole (127 °C at 18 mmHg) differs substantially from that of 4-methoxythioanisole (99 °C at 4 mmHg or 137 °C at 30 mmHg) . In kilogram-scale distillative separations, these differences can be leveraged to isolate the meta-isomer from mixtures, making it the preferred isomer when distillation is the planned purification unit operation.

Safety-Optimized Scale-Up Requiring Higher Flash-Point Solvents/Reagents

Facilities with limited explosion-proof infrastructure may prefer the 4-isomer (flash point 108 °C) over the 3-isomer (93 °C) for large-scale reactions conducted above ambient temperature . Conversely, when the 3-isomer is structurally mandated for synthetic reasons, the lower flash point necessitates enhanced engineering controls, a factor that must be priced into the procurement decision.

Synthesis of 3-Methoxythiophenol via Selective C–S Cleavage

Research groups targeting 3-methoxythiophenol as a key intermediate should procure the 3-isomer specifically, as the Testaferri protocol using Na/HMPA delivers the thiophenol with high selectivity, whereas the 2- and 4-isomers produce complex mixtures [1]. This scenario avoids laborious chromatographic separations and improves overall yield in multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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